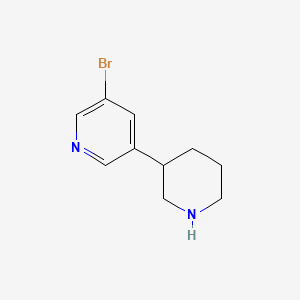

3-Bromo-5-(piperidin-3-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-piperidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h4,6-8,12H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWMVYCQDGVDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Elucidation of Molecular Structure through Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 3-Bromo-5-(piperidin-3-yl)pyridine, providing detailed information about the chemical environment of each atom.

¹H NMR spectroscopy allows for the identification and assignment of protons within the molecule. For instance, in a related compound, 3-bromo-5-(pyrrolidin-1-yl)pyridine, the proton signals on the pyridine (B92270) ring appear as a broad singlet at 6.93 ppm and doublets at 7.87 ppm and 7.94 ppm. clockss.org The protons of the piperidine (B6355638) ring typically resonate in the upfield region, appearing as complex multiplets due to spin-spin coupling.

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The carbon atoms of the pyridine ring exhibit characteristic chemical shifts in the aromatic region. For example, in a similar structure, the carbon atoms of a substituted pyridine ring can show signals at values such as 158.7, 146.6, 139.3, 129.3, and 120.8 ppm. google.com The carbon atoms of the piperidine ring would be expected in the aliphatic region of the spectrum.

¹⁵N NMR spectroscopy can be employed to probe the nitrogen atoms within the pyridine and piperidine rings. The chemical shifts of the nitrogen atoms are sensitive to their electronic environment, distinguishing between the sp²-hybridized pyridine nitrogen and the sp³-hybridized piperidine nitrogen. researchgate.net The "pyridine" type nitrogen atom typically resonates at a lower field compared to the "pyrrole" type nitrogen. researchgate.net

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, aiding in the assignment of adjacent protons within the piperidine and pyridine rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyridine Structures

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 8.58 | d | 2.5 | Pyridine H |

| ¹H | 8.18 | d | 2.5 | Pyridine H |

| ¹H | 3.10 | t | 10 | Piperidine CH₂ |

| ¹H | 2.65 | t | 10 | Piperidine CH₂ |

| ¹H | 2.16 | m | Piperidine CH₂ | |

| ¹³C | 161.4 | Pyridine C | ||

| ¹³C | 152.2 | Pyridine C | ||

| ¹³C | 134.1 | Pyridine C | ||

| ¹³C | 130.8 | Pyridine C | ||

| ¹³C | 128.7 | Pyridine C-Br | ||

| ¹³C | 38.2 | Piperidine C | ||

| ¹³C | 32.0 | Piperidine C | ||

| ¹³C | 21.7 | Piperidine C | ||

| Note: Data is for a related chloro-substituted pyridine derivative and serves as an illustrative example. google.com Actual values for this compound may vary. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the molecule. rsc.org

HRMS provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₀H₁₃BrN₂. The theoretical exact mass of this compound can be calculated and compared to the experimentally determined value, typically with a very low margin of error. For instance, a related brominated pyridine compound was found to have a calculated m/z for [M+H]⁺ of 328.0114 and an experimental value of 328.0110. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.govnih.gov This technique is not only used for purity analysis but also for fragmentation studies. By subjecting the parent ion of this compound to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Analysis of these fragment ions provides valuable structural information, confirming the connectivity of the pyridine and piperidine rings and the position of the bromine substituent.

Table 2: Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₃BrN₂ |

| Molecular Weight | 241.13 g/mol chemshuttle.com |

| Exact Mass | 240.0316 Da |

| Isotopic Pattern | Characteristic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br) |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key expected absorptions include:

C-H stretching vibrations of the aromatic pyridine ring and the aliphatic piperidine ring. Aromatic C-H stretching typically appears above 3000 cm⁻¹. scialert.net

C=N and C=C stretching vibrations within the pyridine ring, generally observed in the 1600-1400 cm⁻¹ region. scialert.net

C-N stretching vibrations of the piperidine ring. scialert.net

C-Br stretching vibration , which is expected to appear at lower frequencies, typically in the range of 650-395 cm⁻¹. scialert.net

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, sometimes allowing for the observation of vibrations that are weak or absent in the IR spectrum. For instance, the symmetric breathing mode of the pyridine ring often gives a strong signal in the Raman spectrum.

Table 3: Anticipated Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2800-3000 | IR, Raman |

| C=N/C=C Ring Stretch | 1400-1600 | IR, Raman |

| C-N Stretch | 1150-1350 | IR, Raman |

| C-Br Stretch | 395-650 | IR, Raman |

| Note: These are general ranges and the exact positions of the bands can be influenced by the overall molecular structure. |

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering a three-dimensional map of the atomic arrangement in this compound. By diffracting X-rays through a single crystal of the compound, a unique diffraction pattern is obtained. Mathematical analysis of this pattern allows for the determination of bond lengths, bond angles, and torsional angles with high precision.

This technique would confirm the connectivity of the atoms, the planarity of the pyridine ring, and the conformation of the piperidine ring (typically a chair conformation). For example, in a related brominated pyridine derivative, X-ray crystallography confirmed the structure and revealed details about intermolecular interactions. rsc.org In another instance involving a piperidine-substituted pyrimidine, the piperidine ring was found to adopt a chair conformation. iucr.org Furthermore, crystallographic analysis can elucidate intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which influence the crystal packing.

Table 4: Potential Crystallographic Parameters for this compound

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-Br). |

| Bond Angles | Angles between three connected atoms. |

| Torsional Angles | Dihedral angles describing the conformation of the molecule. |

| Note: These parameters can only be determined experimentally from a suitable single crystal. |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, Chiral HPLC)

Chromatographic techniques are essential for assessing the purity and, if applicable, the enantiomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the chemical purity of a sample. google.com The compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a stationary phase, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis detector, records the elution of the compound, and the purity is determined by the relative area of the main peak.

Since this compound possesses a chiral center at the 3-position of the piperidine ring, it can exist as a pair of enantiomers. Chiral HPLC is the standard method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. rsc.orgtuwien.atnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The relative peak areas of the two enantiomers in the resulting chromatogram are used to calculate the enantiomeric excess.

Table 5: Chromatographic Methods and Their Applications

| Technique | Application | Key Parameters |

| HPLC | Chemical Purity Assessment | Column type (e.g., C18), mobile phase composition, flow rate, detection wavelength. google.com |

| Chiral HPLC | Enantiomeric Excess Determination | Chiral column (e.g., Chiralpak®), mobile phase composition, flow rate, detection wavelength. tuwien.at |

Computational Chemistry and Theoretical Modeling of 3 Bromo 5 Piperidin 3 Yl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations offer a detailed picture of electron distribution, orbital energies, and reactivity, which are crucial for predicting how the molecule will behave in chemical reactions.

Density Functional Theory (DFT) is a robust method for exploring the potential energy surface of a molecule to identify its most stable three-dimensional structures, or conformations. nih.gov The process involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For 3-Bromo-5-(piperidin-3-yl)pyridine, this analysis is critical for understanding the spatial relationship between the pyridine (B92270) and piperidine (B6355638) rings.

The calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311+G(2d,p), which provides a good balance of accuracy and computational cost. tandfonline.com The results of such a study would yield the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles that correspond to energy minima. nih.gov The comparison between these computationally derived parameters and experimental data, often from X-ray diffraction (XRD), serves to validate the chosen theoretical model. tandfonline.comacs.org For instance, studies on similar bromo-pyridine structures have shown good concurrence between DFT-optimized geometries and single-crystal XRD data. nih.govacs.org

Table 1: Representative Geometric Parameters from a DFT-Optimized Structure This table illustrates typical data obtained from DFT calculations for conformational analysis. The values are hypothetical for the title compound but based on comparative studies of analogues.

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | C-Br | 1.91 Å |

| C-N (Pyridine) | 1.34 Å | |

| C-C (Linker) | 1.52 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-N-C (Pyridine) | 117.0° | |

| Dihedral Angle | Pyridine-Piperidine | 45.2° |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. mdpi.com It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Typically, red or yellow areas indicate negative potential (prone to electrophilic attack), while blue areas signify positive potential (prone to nucleophilic attack). researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and a positive potential near the hydrogen atoms of the piperidine's N-H group.

While MEP provides a qualitative picture, Fukui functions offer a more quantitative measure of reactivity at specific atomic sites. nih.govresearchgate.net Derived from changes in electron density, these functions predict the most likely sites for nucleophilic, electrophilic, and radical attacks. nih.gov The local softness, a related descriptor, also helps in pinpointing the most reactive atoms within the molecule. nih.gov

Table 2: Conceptual Fukui Function Analysis for Key Atoms in this compound This table is a conceptual representation of how Fukui functions identify reactive sites.

| Atom | Site | Fukui Function (fk+) for Nucleophilic Attack | Fukui Function (fk-) for Electrophilic Attack | Reactivity Prediction |

| N | Pyridine Ring | Low | High | Prone to electrophilic attack (e.g., protonation) |

| C-Br | Pyridine Ring | High | Low | Prone to nucleophilic attack |

| N-H | Piperidine Ring | Low | High | Hydrogen is acidic; Nitrogen is basic |

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A small energy gap suggests the molecule is more polarizable, more reactive, and requires less energy for electronic excitation. acs.orgnih.gov

From the HOMO and LUMO energies, other important electronic properties can be derived, such as Ionization Potential (I ≈ -EHOMO) and Electron Affinity (A ≈ -ELUMO). nih.govsemanticscholar.org These values are crucial for understanding charge transfer interactions within the molecule. nih.gov

Table 3: FMO Properties and Global Reactivity Descriptors based on an Analogue, 3-Bromo-2-hydroxypyridine Data extracted from a DFT study on a related compound to illustrate typical values. mdpi.com

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -6.880 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.475 |

| HOMO-LUMO Energy Gap | Egap | 5.405 |

| Ionization Potential | I | 6.880 |

| Electron Affinity | A | 1.475 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum calculations describe static molecular states, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal its dynamic behavior, including conformational flexibility and interactions with solvent molecules. researchgate.net

A typical MD simulation involves placing the molecule in a box of explicit solvent molecules (e.g., TIP3P water) and applying a force field (e.g., OPLS-2005) to govern atomic interactions. mdpi.com The system is then allowed to evolve over a set period (nanoseconds), tracking the trajectory of each atom. This provides a detailed view of the conformational landscape, showing which shapes the molecule prefers and how it transitions between them. Furthermore, it elucidates how solvent molecules arrange around the solute, which is crucial for understanding solubility and reaction kinetics in solution. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective at predicting various spectroscopic properties. tandfonline.com Theoretical calculations of vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure and vibrational modes. mdpi.comnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in structural elucidation. nih.gov TD-DFT calculations are used to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions, such as π→π* and n→π*, responsible for the molecule's absorption of light. mdpi.comnih.gov A strong correlation between calculated and experimental spectra validates the accuracy of the computational model used. nih.gov

In Silico Screening and Molecular Docking Studies with Biological Targets (for analogues)

In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict how a molecule (a ligand) might bind to a biological target, typically a protein or enzyme. tandfonline.com These methods are frequently applied to analogues of a core scaffold to explore structure-activity relationships (SAR).

Molecular docking algorithms place the ligand into the binding site of a target protein and calculate a binding affinity or score, which estimates the strength of the interaction. researchgate.net A lower binding energy (more negative value) generally indicates a more stable and favorable interaction. mdpi.com Docking studies on analogues containing pyridine and piperidine motifs have been performed against a wide range of therapeutic targets, demonstrating the versatility of this chemical scaffold.

Table 4: Summary of Molecular Docking Studies for Analogues Containing Pyridine and/or Piperidine Moieties

| Analogue Class | Biological Target (PDB ID) | Binding Affinity (kcal/mol) | Reference |

| 3-Bromo-2-hydroxypyridine | Bromodomain BRD2 | - | mdpi.com |

| Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate | SARS-CoV-2 Main Protease (7EKF) | -6.7 | researchgate.net |

| 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole | Cyclin-dependent kinase 8 (CDK8) | -8.7 to -10.3 | tandfonline.com |

| Pyridine-3-carbonitrile Derivatives | Cyclin-dependent kinase 2 (CDK2) | Good Fitting | bohrium.com |

| Pyridine-based Chalcones | Tubulin (1SA0) | Potent Activity | researchgate.net |

| Bis(indolyl)pyridines | Thymidylate Kinase (4QGG) | Good Fitting | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy to correlate the physicochemical properties of a series of compounds with their biological activities. While specific QSAR studies exclusively focused on derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to structurally related nicotinic agonists. These studies offer a valuable framework for predicting the activity of novel derivatives.

The primary goal of a QSAR study is to develop a statistically robust mathematical model that can predict the biological activity of new, unsynthesized compounds. This is achieved by calculating a variety of molecular descriptors for a set of known molecules (a "training set") and then using statistical methods to find the best correlation between these descriptors and the measured biological activity.

Methodology in Related Nicotinic Ligand Studies

Studies on analogous series of nAChR ligands, such as other substituted pyridinyl-piperidines and pyrrolidine-modified nicotine (B1678760) analogues, have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These methods are instrumental in understanding the three-dimensional steric and electrostatic interactions that govern ligand-receptor binding.

For a hypothetical QSAR study on derivatives of this compound, a series of analogues would be synthesized where substitutions are made at various positions on both the pyridine and piperidine rings. Their binding affinity for specific nAChR subtypes (e.g., α4β2) would be determined experimentally.

Key Molecular Descriptors and Model Interpretation

The resulting data would be used to build a QSAR model. Key molecular descriptors often found to be significant in models for nicotinic ligands include:

Steric Fields (CoMFA/CoMSIA): These fields highlight regions where bulky substituents either enhance or diminish activity. Contour maps generated from these models can show, for instance, that a larger group at a specific position on the piperidine ring might be detrimental to binding, suggesting a sterically constrained binding pocket. nih.gov

Electrostatic Fields (CoMFA/CoMSIA): These fields indicate the importance of charge distribution. The model might reveal that an electropositive potential near the pyridine nitrogen and an electronegative potential near other substituents are favorable for high affinity. acs.org

Hydrogen Bond Donor/Acceptor Fields (CoMSIA): These descriptors pinpoint critical sites for hydrogen bonding interactions with receptor amino acids. The pyridine nitrogen is a well-established hydrogen bond acceptor in nAChR ligands. acs.org

Hypothetical QSAR Model Data

A typical QSAR model is evaluated by several statistical parameters. A robust model will have a high squared correlation coefficient (R²) for the training set and a high cross-validated squared correlation coefficient (q²), which indicates the model's predictive power.

The table below illustrates the kind of statistical output one would expect from a successful 3D-QSAR study on a series of nicotinic ligands, which would be applicable to derivatives of this compound.

| Model Type | q² (Cross-Validated) | R² (Non-Cross-Validated) | Standard Error of Prediction (SDEP) | Number of Components | Field Contribution (Steric/Electrostatic) |

| CoMFA | 0.830 | 0.940 | 0.340 | 5 | 55% / 45% |

| CoMSIA | 0.855 | 0.952 | 0.315 | 6 | 40% / 48% (H-Bond Donor: 7%, H-Bond Acceptor: 5%) |

This table is a hypothetical representation based on typical values from 3D-QSAR studies on related nicotinic ligands. researchgate.netacs.org

Application in Drug Design

The insights gained from such a QSAR model are invaluable for rational drug design. The contour maps generated by the model act as a virtual roadmap for chemists. For example, if a CoMFA steric map shows a large green polyhedron (indicating sterically favored region) at a certain position, it suggests that synthesizing derivatives with larger substituents at that site could lead to increased binding affinity. Conversely, a yellow polyhedron (sterically disfavored) would signal to avoid bulky groups at that location.

By leveraging these predictive models, researchers can prioritize the synthesis of the most promising compounds, thereby saving significant time and resources in the discovery of novel therapeutic agents targeting nicotinic acetylcholine (B1216132) receptors.

Pharmacological and Biological Evaluation of 3 Bromo 5 Piperidin 3 Yl Pyridine Analogues

In Vitro Target Engagement and Receptor Binding Assays

The in vitro target engagement and receptor binding profiles of 3-bromo-5-(piperidin-3-yl)pyridine analogues have been investigated across a range of biological targets, revealing potent interactions with various enzymes and receptors.

Analogues of this compound have been explored as inhibitors of several key enzymes. For instance, a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives were identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), with Ki values reaching as low as 29 nM. nih.gov These compounds demonstrated high selectivity for LSD1 over the related monoamine oxidases A and B (MAO-A and MAO-B), with a selectivity index greater than 160-fold. nih.gov Enzyme kinetics studies suggested a competitive inhibition mechanism against a dimethylated H3K4 substrate. nih.gov Another class of analogues, 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo nih.govsci-hub.stcyclohepta[1,2-b]pyridin-11-yl)piperidine derivatives, were evaluated as inhibitors of farnesyl-protein transferase (FPT). sci-hub.st The 3-bromo substituted pyridyl N-oxide amide analogue in this series was found to be a potent FPT inhibitor. sci-hub.st

In the context of G protein-coupled receptors (GPCRs), quinazoline-based analogues have been evaluated for their allosteric modulation of the neurotensin (B549771) receptor 1 (NTSR1). nih.gov These compounds were shown to enhance the binding of the radiolabeled NTSR1 agonist [3H]NT(8–13). nih.gov For example, several analogues increased the specific binding of the agonist by 252–375% at a concentration of 1 μM. nih.gov

Furthermore, 3,4-disubstituted pyridine (B92270) derivatives have been designed and synthesized as inhibitors of cholesterol 24-hydroxylase (CH24H). acs.org Optimization of this series led to the discovery of a 4-(4-methyl-1-pyrazolyl)pyridine derivative with an IC50 value of 8.5 nM for human CH24H. acs.org The binding affinity of various analogues to CH24H was determined, with IC50 values ranging from nanomolar to micromolar concentrations. acs.org For example, replacement of a piperidin-4-yl group with a piperazinyl or phenyl group significantly enhanced the inhibitory activity against CH24H, with IC50 values of 52 nM and 74 nM, respectively. acs.org

The following table summarizes the in vitro binding affinities of selected this compound analogues and related compounds against various targets.

| Compound/Analogue Class | Target | Assay Type | Affinity (IC50/Ki) | Reference |

| 3-(Piperidin-4-ylmethoxy)pyridine derivative | LSD1 | Enzyme Inhibition | Ki = 29 nM | nih.gov |

| 3-Bromo-substituted pyridyl N-oxide amide analogue | FPT | Enzyme Inhibition | Potent inhibitor | sci-hub.st |

| Quinazoline-based analogues | NTSR1 | Radioligand Binding | Enhanced agonist binding | nih.gov |

| 4-(4-Methyl-1-pyrazolyl)pyridine derivative | CH24H | Enzyme Inhibition | IC50 = 8.5 nM | acs.org |

| 3-Substituted-4-phenylpyridine derivative (piperazinyl) | CH24H | Enzyme Inhibition | IC50 = 52 nM | acs.org |

| 3-Substituted-4-phenylpyridine derivative (phenyl) | CH24H | Enzyme Inhibition | IC50 = 74 nM | acs.org |

Functional Assays in Cellular Systems

The functional effects of this compound analogues have been characterized in various cellular systems, demonstrating their potential to modulate key biological pathways, including enzyme activity, cell viability, and signal transduction.

Analogues of this compound have shown significant activity in cell-based assays. For example, potent LSD1 inhibitors from the 3-(piperidin-4-ylmethoxy)pyridine series were found to increase cellular H3K4 methylation and strongly inhibit the proliferation of several leukemia and solid tumor cells, with EC50 values as low as 280 nM, while showing negligible effects on normal cells. nih.gov In another study, pyrazolo[3,4-b]pyridine derivatives were evaluated for their anticancer activities against various cell lines. scirp.org One particular compound, 8b, displayed high activity with IC50 values of 2.9, 2.6, and 2.3 µmol against different cancer cell lines. scirp.org The viability of cells in these studies was often assessed using the MTT assay, which measures the metabolic activity of cells. scirp.orgtandfonline.com

The inhibition of Ras farnesylation in cellular systems has also been demonstrated. Analogues of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo nih.govsci-hub.stcyclohepta[1,2-b]pyridin-11-yl)piperidine were shown to inhibit H-Ras processing in COS monkey kidney cells and the soft agar (B569324) growth of Ras-transformed cells. sci-hub.st Furthermore, a series of novel β-site amyloid precursor protein cleaving enzyme (BACE-1) inhibitors containing an aminoethylene isostere were significantly more potent in a cell-based assay for reducing beta-secretase activity compared to their hydroxyethylene counterparts. acs.org

In the context of signal transduction, mTOR inhibitors have been developed, with one compound exhibiting an EC50 of 0.25 nM for inhibiting cellular mTOR activity. mit.edu This compound demonstrated over 800-fold selectivity against PI3K. mit.edu

The table below presents a summary of the functional activities of selected analogues in cellular systems.

| Analogue Class | Cellular Effect | Cell Line(s) | Potency (IC50/EC50) | Reference |

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Inhibition of cell proliferation | Leukemia and solid tumor cells | EC50 as low as 280 nM | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative (8b) | Anticancer activity | Various cancer cell lines | IC50 = 2.3 - 2.9 µmol | scirp.org |

| 3-Substituted tricyclic pyridine analogues | Inhibition of H-Ras processing | COS monkey kidney cells | - | sci-hub.st |

| Aminoethylene BACE-1 inhibitors | Reduction of beta-secretase activity | Cellular assay | Markedly potent | acs.org |

| mTOR inhibitor (Torin2) | Inhibition of cellular mTOR activity | - | EC50 = 0.25 nM | mit.edu |

In Vivo Pharmacodynamic and Efficacy Studies in Animal Models

The in vivo pharmacodynamic and efficacy profiles of analogues of this compound have been evaluated in various animal models, providing insights into their therapeutic potential. These studies, conducted exclusively in non-human subjects, have demonstrated target engagement and pharmacological effects in a whole-organism context.

A notable example is a 3-bromo-substituted pyridyl N-oxide amide analogue, which, as a potent FPT inhibitor, was shown to reduce tumor growth in a mouse model. sci-hub.st When administered at 50 mpk (milligrams per kilogram), this compound resulted in an 81% reduction in tumor growth, and a 52% reduction was observed at 10 mpk. sci-hub.st Another study focused on a series of 3-acylindole imidazopyridine platelet-activating factor (PAF) antagonists. acs.org The in vivo activity of these compounds was assessed by their ability to inhibit PAF-induced vascular permeability in rats, with ED50 values determined for intravenous administration. acs.org

In the field of neuroscience, a 4-(4-methyl-1-pyrazolyl)pyridine derivative, a potent and selective CH24H inhibitor, was tested for its ability to reduce 24S-hydroxycholesterol (24HC) levels in the mouse brain. acs.org Daily oral administration of this compound at 30 mg/kg for three days resulted in a significant 26% reduction in brain 24HC levels. acs.org

Pharmacodynamic responses have also been characterized for mTOR inhibitors. mit.edu In a mouse model, the pharmacodynamic effects of several compounds were scored based on the inhibition of pS6K and pAkt phosphorylation compared to a vehicle control. mit.edu Some compounds exhibited strong pharmacodynamic effects, with over 80% inhibition of these downstream markers of mTOR activity. mit.edu

The following table summarizes key findings from in vivo pharmacodynamic and efficacy studies in animal models.

| Analogue Class | Animal Model | Pharmacodynamic/Efficacy Endpoint | Key Result | Reference |

| 3-Bromo-substituted pyridyl N-oxide amide | Mouse | Tumor growth reduction | 81% reduction at 50 mpk | sci-hub.st |

| 3-Acylindole imidazopyridine PAF antagonists | Rat | Inhibition of PAF-induced vascular permeability | Determination of ED50 values | acs.org |

| 4-(4-Methyl-1-pyrazolyl)pyridine derivative | Mouse | Reduction of brain 24HC levels | 26% reduction at 30 mg/kg | acs.org |

| mTOR inhibitors | Mouse | Inhibition of pS6K and pAkt phosphorylation | >80% inhibition for some compounds | mit.edu |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies of this compound and its analogues have been instrumental in optimizing their pharmacological properties. These studies have systematically explored the impact of various structural modifications on biological activity.

For a series of 3-(piperidin-4-ylmethoxy)pyridine based LSD1 inhibitors, SAR studies revealed the importance of the pyridine core. nih.gov An analogue with a benzene (B151609) core was approximately 170-fold less potent, highlighting the critical role of the pyridine nitrogen. nih.gov Furthermore, the substitution pattern on the piperidine (B6355638) ring was found to be crucial; a piperidin-3-yl substituent was significantly less favorable than a piperidin-4-yl group. nih.gov

In the case of tricyclic Ras farnesyl-protein transferase (FPT) inhibitors, a comprehensive SAR study of substitutions at the 3-position of the pyridine ring was conducted. sci-hub.st Halogen substitutions (chloro, bromo, iodo) resulted in equipotent compounds, while the fluoro analogue was an order of magnitude less active. sci-hub.st Small alkyl groups like methyl enhanced potency, whereas bulky substituents such as tert-butyl or phenyl led to inactive compounds. sci-hub.st Polar groups at the 3-position, including amino, alkylamino, and hydroxyl, were also found to be less active. sci-hub.st

SAR studies on pyrazolo[3,4-b]pyridine derivatives indicated that while a free primary amino group conferred good potency in enzyme inhibition assays, it did not translate to cellular activity for most compounds. scirp.org Acylation of the amino group, however, resulted in compounds with both enzyme and cellular activity, likely due to improved cell penetration. scirp.org

For CH24H inhibitors based on a 3,4-disubstituted pyridine scaffold, SAR exploration of the core rings at the 3-position of 4-phenylpyridine (B135609) showed that replacing a piperidin-4-yl group with a piperazinyl or phenyl group significantly enhanced activity. acs.org To improve selectivity against CYP3A4, the lipophilicity of the molecule was reduced by introducing a nitrogen atom in the 4-phenylpyridine core. acs.org

The table below provides a summary of key SAR findings for different analogue series.

| Analogue Series | Key SAR Finding | Impact on Activity | Reference |

| 3-(Piperidin-4-ylmethoxy)pyridine LSD1 inhibitors | Pyridine core vs. benzene core | Pyridine core is crucial for high potency | nih.gov |

| 3-(Piperidin-4-ylmethoxy)pyridine LSD1 inhibitors | Piperidin-3-yl vs. piperidin-4-yl substituent | Piperidin-4-yl group is significantly more favorable | nih.gov |

| Tricyclic FPT inhibitors | Substitution at the 3-position of the pyridine ring | Small, non-polar substituents enhance potency; bulky or polar groups decrease it | sci-hub.st |

| Pyrazolo[3,4-b]pyridine derivatives | Acylation of the amino group | Improved cellular activity | scirp.org |

| 3,4-Disubstituted pyridine CH24H inhibitors | Replacement of piperidin-4-yl with piperazinyl/phenyl | Significantly enhanced inhibitory activity | acs.org |

Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Profiles (non-human)

Preclinical pharmacokinetic (PK) and ADME (absorption, distribution, metabolism, and excretion) studies in non-human models have been crucial in evaluating the drug-like properties of this compound analogues. These investigations provide essential data on bioavailability, half-life, clearance, and metabolic stability.

In another study, imidazo[1,2-a]pyridine (B132010) analogues were developed as antituberculosis agents. rsc.org The insertion of a piperidine or piperazine (B1678402) ring between two phenyl rings helped to improve microsomal stability. rsc.org One analogue displayed a moderate pharmacokinetic profile in rats, with a half-life of 5.1 hours and an oral bioavailability of 41%. rsc.org

A series of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo nih.govsci-hub.stcyclohepta[1,2-b]pyridin-11-yl)piperidine derivatives were also subjected to pharmacokinetic evaluation. sci-hub.st The 3-bromo-substituted pyridyl N-oxide amide analogue demonstrated notable in vivo activity, suggesting a favorable PK profile that allowed for sufficient exposure to exert its antitumor effects. sci-hub.st

The table below summarizes the preclinical pharmacokinetic and ADME properties of selected analogues.

| Analogue Class | Animal Model | Key PK/ADME Parameter | Value | Reference |

| mTOR inhibitor | Mouse | Oral Bioavailability | 51% | mit.edu |

| Imidazo[1,2-a]pyridine analogue | Rat | Half-life (t1/2) | 5.1 hours | rsc.org |

| Imidazo[1,2-a]pyridine analogue | Rat | Oral Bioavailability | 41% | rsc.org |

| 3-Bromo-substituted pyridyl N-oxide amide | - | In vivo activity | Suggests favorable PK profile | sci-hub.st |

Role As a Privileged Scaffold and Building Block in Medicinal Chemistry and Drug Discovery

Utility in the Synthesis of Diverse Biologically Active Compounds

The 3-Bromo-5-(piperidin-3-yl)pyridine scaffold is instrumental in the synthesis of a multitude of biologically active compounds. The bromo-substituted pyridine (B92270) ring serves as a key functional group for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at the 3-position of the pyridine ring, leading to the generation of extensive chemical libraries for biological screening.

The piperidine (B6355638) moiety, a common structural motif in many approved drugs, can be further functionalized at the nitrogen atom. This allows for the modulation of basicity, lipophilicity, and the introduction of additional pharmacophoric features. The stereochemistry of the piperidine ring at the 3-position also offers an opportunity for creating stereoisomers with potentially distinct biological activities and pharmacological profiles.

The strategic placement of the bromine atom at the meta-position of the pyridine ring can significantly influence the biological properties of the resulting compounds. Studies on other bromo-substituted heterocyclic systems have shown that the position of the halogen can be critical for activity. For instance, in a series of substituted pyrimidines, meta-bromo substitution led to enhanced antibacterial and antinociceptive properties compared to its para-substituted counterpart. nih.gov This highlights the potential of the 3-bromo substitution in the pyridine ring of the title compound to impart favorable biological characteristics.

Applications in Ligand Design for Various Receptors and Enzymes

The structural features of this compound make it an attractive scaffold for the design of ligands targeting a variety of receptors and enzymes. The pyridine ring can act as a hydrogen bond acceptor, while the piperidine nitrogen can serve as a hydrogen bond donor or acceptor, as well as a basic center for ionic interactions with acidic residues in protein binding sites.

The ability to introduce diverse substituents via the bromine atom allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity. For example, pyridylpiperidine derivatives have been investigated as ligands for serotonin (B10506) receptors. ontosight.ai This suggests that derivatives of this compound could be tailored to interact with specific receptor subtypes.

Furthermore, bromo-substituted heterocyclic compounds have shown promise as inhibitors of various enzymes. For instance, a series of 5-bromo-pyrimidine derivatives were synthesized and evaluated as potent Bcr/Abl tyrosine kinase inhibitors, which are crucial targets in cancer therapy. nih.gov This underscores the potential of the this compound scaffold in designing novel enzyme inhibitors for a range of therapeutic areas.

Contribution to Lead Optimization and Drug Discovery Programs

In the process of drug discovery, lead optimization is a critical phase where a promising hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a robust platform for such optimization efforts.

The reactivity of the bromine atom allows for rapid and systematic modifications to explore structure-activity relationships (SAR). Medicinal chemists can readily synthesize a library of analogs with different substituents at the 3-position of the pyridine ring to identify key interactions with the biological target. The piperidine nitrogen can also be functionalized to modulate properties such as solubility, metabolic stability, and cell permeability.

The value of the broader pyridylpiperidine scaffold in drug discovery is well-established, with 4-arylpiperidines being recognized as a privileged structure found in several marketed drugs. escholarship.orgresearchgate.net This success provides a strong rationale for the exploration of the this compound isomer in lead optimization campaigns. The development of efficient synthetic protocols, such as palladium-catalyzed α-arylation of esters, further facilitates the rapid generation of analogs for biological evaluation. escholarship.orgresearchgate.net

Development of Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The this compound scaffold can be readily adapted for the development of such probes. The bromine atom not only serves as a handle for introducing pharmacophoric groups but can also be a site for the attachment of reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels.

By synthesizing derivatives of this compound that retain biological activity and incorporate a suitable tag, researchers can visualize the localization of the target protein within cells, identify binding partners, and study the dynamics of target engagement. The development of such chemical probes is crucial for advancing our understanding of complex biological systems and for the validation of new therapeutic targets.

Strategies for Scaffolding Diverse Chemical Libraries and Fragment-Based Drug Discovery

The this compound core is an ideal starting point for the construction of diverse chemical libraries for high-throughput screening. Its amenability to a wide range of chemical transformations allows for the generation of a large number of structurally distinct compounds from a single, readily accessible intermediate. This diversity-oriented synthesis approach is a cornerstone of modern drug discovery.

Furthermore, the relatively small size and moderate complexity of the this compound scaffold make it a suitable fragment for use in fragment-based drug discovery (FBDD). In FBDD, small, low-affinity fragments that bind to a biological target are identified and then grown or linked together to create a more potent lead compound. The piperidine and bromo-pyridine moieties of the title compound represent common pharmacophoric elements that could be identified as initial hits in a fragment screen. The bromine atom then provides a convenient vector for fragment evolution and optimization into a high-affinity ligand.

Emerging Research Directions and Future Perspectives

Integration with Automation and Flow Chemistry in Synthesis

The synthesis of 3-Bromo-5-(piperidin-3-yl)pyridine and its derivatives is increasingly benefiting from the integration of automation and flow chemistry. These technologies offer significant advantages over traditional batch synthesis, including improved reaction efficiency, safety, and scalability.

Flow chemistry, where reactions are performed in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purities of the desired products. For instance, the synthesis of related pyridine (B92270) intermediates has been successfully achieved using continuous-flow methods, demonstrating the potential for applying this technology to the production of this compound. thieme-connect.de The use of immobilized reagents and catalysts in flow reactors further simplifies purification processes and allows for the reuse of expensive materials. thieme-connect.de

Automated synthesis platforms, such as the R2-R4 Vapourtec reactor, are being employed for the rapid synthesis of compound libraries based on related heterocyclic scaffolds. nih.gov These automated systems can perform multi-step syntheses, including reactions like Negishi coupling, and incorporate automated liquid-liquid extraction for purification. nih.gov This high-throughput approach is invaluable for exploring the structure-activity relationships (SAR) of this compound derivatives by enabling the rapid generation and screening of a diverse range of analogues.

Exploration of Novel Biological Targets for Derivatives

Derivatives of the this compound scaffold are being investigated for their potential to interact with a wide array of novel biological targets. The piperidine (B6355638) and pyridine moieties are common features in many biologically active compounds, and modifications to this core structure can lead to potent and selective modulators of various enzymes and receptors. mdpi.comnih.gov

One area of significant interest is the development of inhibitors for enzymes involved in cancer and neurodegenerative diseases. For example, derivatives of similar pyridine-containing compounds have been designed as tubulin polymerization inhibitors, a validated strategy in cancer therapy. nih.govtandfonline.com The pyridine fragment can act as a linker to orient other functional groups in a way that promotes binding to the target protein. nih.govtandfonline.com

Furthermore, research into related 3-piperidinyl pyridine derivatives has led to the discovery of highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurological disorders. acs.org Structure-based drug design, guided by X-ray crystallography, has been instrumental in optimizing the interactions of these compounds with the enzyme's active site. acs.org The bromine atom on the pyridine ring of this compound offers a convenient handle for introducing further chemical diversity through cross-coupling reactions, enabling the exploration of a vast chemical space and the identification of ligands for new biological targets.

Development of Advanced Materials and Catalysts Incorporating the Scaffold

The unique electronic and structural properties of the this compound scaffold make it a candidate for incorporation into advanced materials and catalysts. The pyridine ring can participate in metal coordination, making its derivatives suitable for the development of novel catalysts. For instance, related pyridine derivatives have been utilized in the synthesis of ruthenium complexes that exhibit significant activity against cancer cell lines. mdpi.com

The bromo-substituent provides a reactive site for polymerization or grafting onto surfaces, allowing for the creation of functionalized materials with tailored properties. While direct applications of this compound in this area are still emerging, the broader field of pyridine-containing polymers and materials suggests significant potential. These materials could find use in areas such as organic electronics, sensing, and catalysis. The ability to tune the electronic properties of the pyridine ring through substitution makes this scaffold particularly attractive for these applications.

Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are playing an increasingly crucial role in the design of next-generation analogues of this compound. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are being used to predict the binding affinity and biological activity of new derivatives. tandfonline.com

For example, in the design of inhibitors for specific targets, docking simulations can be used to model the interactions of proposed analogues with the protein's binding site, helping to prioritize compounds for synthesis. tandfonline.com MD simulations can then be used to assess the stability of the ligand-protein complex over time. Density Functional Theory (DFT) calculations are also employed to explore the geometric and electronic properties of these molecules, providing insights into their reactivity and potential for non-linear optical applications. acs.org

These computational approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. By providing a deeper understanding of the molecular interactions that govern biological activity, computational design enables a more rational and targeted approach to the development of potent and selective therapeutic agents based on the this compound scaffold.

Collaborative Research Initiatives and Data Science Applications in Chemical Biology

The exploration of the full potential of this compound and its derivatives is being facilitated by collaborative research initiatives and the application of data science in chemical biology. The concept of "pseudonatural products" (PNPs), which involves combining fragments from different natural products to create novel bioactive compounds, highlights the power of such collaborative and data-driven approaches. acs.org The this compound scaffold can be considered a building block in the creation of such PNPs.

Large chemical libraries and databases, coupled with high-throughput screening, generate vast amounts of data that can be analyzed using machine learning and other data science techniques to identify promising new drug candidates and biological targets. Collaborative efforts between academic institutions, pharmaceutical companies, and research foundations are essential for sharing data, resources, and expertise to accelerate the translation of basic research into clinical applications. These initiatives foster a multidisciplinary environment where chemists, biologists, and data scientists can work together to unlock the therapeutic potential of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-5-(piperidin-3-yl)pyridine, and how can intermediates be optimized?

- Methodology :

- Bromination of pyridine precursors : Start with 5-(piperidin-3-yl)pyridine derivatives and employ regioselective bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., acetonitrile, 0–5°C) to minimize side reactions .

- Intermediate purification : Use flash chromatography (hexane/ethyl acetate gradient) to isolate intermediates, as demonstrated for structurally related bromopyridines .

- Validation : Confirm regiochemistry via NMR (e.g., aromatic proton splitting patterns) and LC-MS for mass verification .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste disposal : Segregate halogenated waste and neutralize acidic/basic residues before disposal, following protocols for brominated pyridines .

- First-aid measures : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .

Q. How can the purity and structural identity of this compound be validated?

- Methodology :

- Analytical techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .

- Spectroscopy : Compare NMR (e.g., piperidine NH proton at δ 1.5–2.5 ppm) and IR (C-Br stretch ~550 cm) to reference data .

- Elemental analysis : Confirm C, H, N, Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential maps, as done for analogous bromopyridines .

- Nonlinear optical (NLO) analysis : Compute hyperpolarizability (β) using Gaussian09 to assess potential NLO applications .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine models .

Q. What strategies resolve contradictions in crystallographic data for brominated pyridine derivatives?

- Methodology :

- SHELX refinement : Use SHELXL for high-resolution data (d-spacing < 1 Å) to refine atomic positions and resolve disorder in the piperidine ring .

- Twinned data handling : Apply HKLF5 format in SHELX for twinned crystals, leveraging the program’s robustness in macromolecular refinement .

- Validation : Cross-check with spectroscopic data (e.g., - COSY) to confirm conformations .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura coupling : Screen Pd catalysts (e.g., Pd(PPh)) and bases (KCO) in toluene/ethanol (3:1) at 80°C to couple with boronic acids, monitoring via TLC .

- Mechanistic insights : Use DFT to model transition states and compare activation energies for bromine vs. other halogens .

- Side-reaction mitigation : Add TBAB (tetrabutylammonium bromide) to stabilize Pd intermediates and reduce debromination .

Q. What are the challenges in functionalizing the piperidine ring without disrupting the pyridine core?

- Methodology :

- Selective protection : Use BocO to protect the piperidine NH before bromination, then deprotect with TFA .

- Steric effects : Analyze via molecular docking (e.g., AutoDock Vina) to predict steric hindrance in derivatives .

- Reaction monitoring : Employ in-situ IR to track NH protection/deprotection kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.